molecular formula C11H12N2S B14918115 N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine

N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine

Cat. No.: B14918115
M. Wt: 204.29 g/mol
InChI Key: NYXDIKJGCVVXGY-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a thiophene ring substituted with a pyridine ring and a dimethylamine group. It has a molecular formula of C11H12N2S and a molecular weight of 204.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine typically involves the reaction of thiophene derivatives with pyridine derivatives under specific conditions. One common method involves the reaction of 2-thiophenecarbaldehyde with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde, which is then reacted with hydroxylamine hydrochloride to form 2-thiopheneacetaldehyde oxime. This intermediate is subsequently reduced to yield 2-thiopheneethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above, but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes by forming a coordinate covalent bond with the heme iron in the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-5-(pyridin-3-yl)thiophen-2-amine is unique due to its specific combination of a thiophene ring with a pyridine ring and a dimethylamine group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N,N-dimethyl-5-pyridin-3-ylthiophen-2-amine

InChI

InChI=1S/C11H12N2S/c1-13(2)11-6-5-10(14-11)9-4-3-7-12-8-9/h3-8H,1-2H3

InChI Key

NYXDIKJGCVVXGY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(S1)C2=CN=CC=C2

Origin of Product

United States

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